Cas no 84500-41-4 (L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester)

L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester is a protected derivative of L-allothreonine, a non-proteinogenic amino acid. The phenylmethoxycarbonyl (Cbz) and phenylmethyl (benzyl) ester groups serve as protective moieties, enhancing stability and enabling selective reactivity in peptide synthesis and other organic transformations. This compound is particularly useful in medicinal chemistry and biochemical research, where controlled deprotection strategies are required. Its chiral purity and well-defined protective groups facilitate precise modifications, making it valuable for constructing complex molecular architectures. The product is typically characterized by high chemical purity and consistent performance in synthetic applications.
L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester structure
84500-41-4 structure
Product Name:L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester
CAS No:84500-41-4
MF:C19H21NO5
MW:343.373745679855
CID:6434534
PubChem ID:7035032
Update Time:2025-05-20

L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • EN300-7324455
    • Z-L-Threonine alpha-benzyl ester
    • 84500-41-4
    • benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate
    • L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester
    • Inchi: 1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17-/m0/s1
    • InChI Key: VBKUVUJWFDXTMS-YOEHRIQHSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)[C@H]([C@@H](O)C)NC(OCC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 343.14197277g/mol
  • Monoisotopic Mass: 343.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • Density: 1.228±0.06 g/cm3(Predicted)
  • Melting Point: 142-143 °C
  • Boiling Point: 536.8±50.0 °C(Predicted)
  • pka: 10.76±0.46(Predicted)

L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester Pricemore >>

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L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester Related Literature

Additional information on L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester

L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester (CAS No. 84500-41-4)

L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester is a highly specialized compound with the CAS registry number 84500-41-4. This compound is a derivative of L-allothreonine, a naturally occurring amino acid that plays a significant role in various biochemical processes. The N-[(phenylmethoxy)carbonyl] group and the phenylmethyl ester moiety introduce unique chemical properties, making this compound valuable in both research and industrial applications.

The structure of L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester is characterized by its amino acid backbone, which includes an α-carbon attached to an amine group, a carboxylic acid group, and a side chain. The N-[(phenylmethoxy)carbonyl] group is a protecting group commonly used in peptide synthesis to prevent unwanted reactions during the synthesis process. The phenylmethyl ester group further enhances the stability and solubility of the compound, making it suitable for various chemical reactions.

Recent studies have highlighted the potential of this compound in the field of peptide synthesis. Researchers have utilized its unique properties to develop more efficient methods for synthesizing complex peptides. For instance, the use of the N-[(phenylmethoxy)carbonyl] group as a protecting group has been shown to improve the yield and purity of peptide products. Additionally, the phenylmethyl ester group has been found to enhance the stability of intermediates during multi-step synthesis processes.

In terms of applications, L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester is widely used in the pharmaceutical industry as an intermediate in the synthesis of bioactive compounds. Its ability to form stable bonds with other molecules makes it an ideal candidate for drug design. Furthermore, this compound has been explored for its potential in developing novel therapeutic agents targeting specific biological pathways.

The synthesis of this compound involves a series of carefully controlled reactions. The starting material is typically L-allothreonine, which undergoes several transformations to introduce the desired functional groups. The introduction of the N-[(phenylmethoxy)carbonyl] group and the phenylmethyl ester group requires precise conditions to ensure high yields and product quality. Advanced techniques such as chromatography and spectroscopy are employed to characterize the final product and confirm its purity.

From an environmental standpoint, researchers have been investigating more sustainable methods for synthesizing this compound. Green chemistry approaches, including the use of renewable raw materials and energy-efficient reaction conditions, are being explored to minimize the environmental impact of its production.

In conclusion, L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester (CAS No. 84500-41-4) is a versatile compound with significant potential in various fields. Its unique chemical properties make it an essential tool in peptide synthesis and drug development. As research continues to uncover new applications and improve synthesis methods, this compound will likely play an even more prominent role in advancing scientific and industrial endeavors.

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